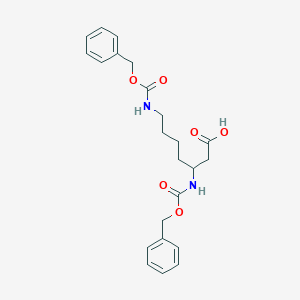
3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid is a chiral compound with significant potential in various fields of chemistry and biochemistry. This compound is characterized by the presence of two carbobenzyloxy (Cbz) protecting groups attached to the nitrogen atoms of a 3,7-diaminoheptanoic acid backbone. The (S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid typically involves the protection of the amino groups of 3,7-diaminoheptanoic acid with carbobenzyloxy (Cbz) groups. This can be achieved through the reaction of 3,7-diaminoheptanoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the Cbz protecting groups, yielding the free amine form of 3,7-diaminoheptanoic acid.
Substitution: The Cbz groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid can effectively remove the Cbz groups.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Free 3,7-diaminoheptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid largely depends on its interactions with biological molecules. The Cbz-protected amino groups can interact with enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
®-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid: The enantiomer of the (S) form, with different stereochemistry and potentially different biological activity.
N,N’-Bis-Boc-3,7-diaminoheptanoic acid: Similar compound with tert-butoxycarbonyl (Boc) protecting groups instead of Cbz.
N,N’-Bis-Fmoc-3,7-diaminoheptanoic acid: Similar compound with fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Uniqueness: (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid is unique due to its specific stereochemistry and the presence of Cbz protecting groups, which provide stability and facilitate selective reactions. The (S) configuration may confer specific biological activities that are not observed in the ® enantiomer or other similar compounds with different protecting groups.
Properties
Molecular Formula |
C23H28N2O6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3,7-bis(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C23H28N2O6/c26-21(27)15-20(25-23(29)31-17-19-11-5-2-6-12-19)13-7-8-14-24-22(28)30-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,24,28)(H,25,29)(H,26,27) |
InChI Key |
RPXXCGBSEMSKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
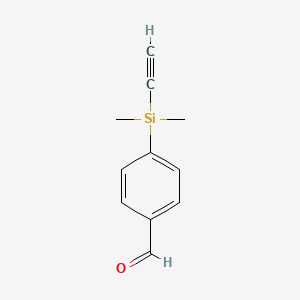
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
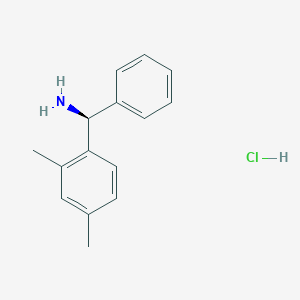
![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
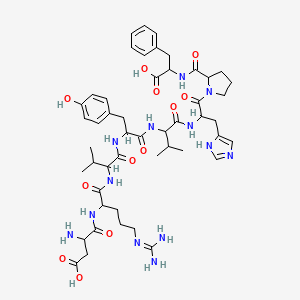
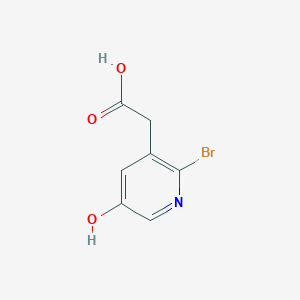
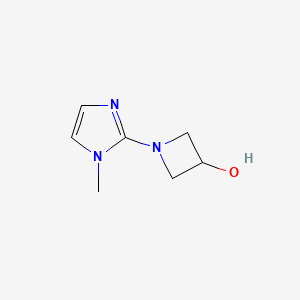
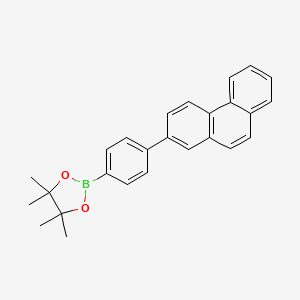
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)

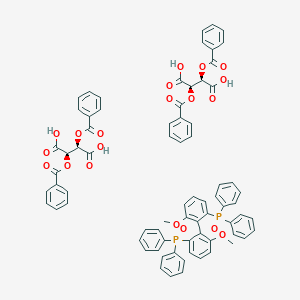
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
